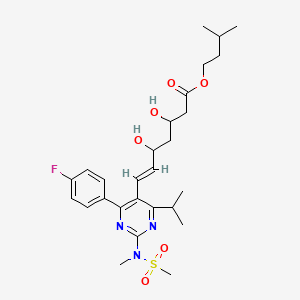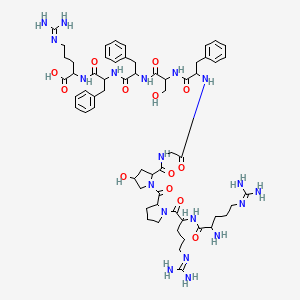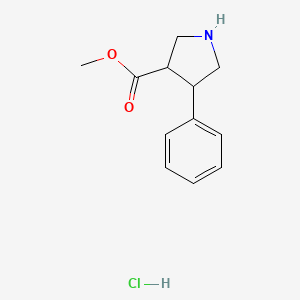
Rosuvastatin Isoamy Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosuvastatin Isoamy Ester is a derivative of Rosuvastatin, a well-known lipid-lowering agent. Rosuvastatin itself is a synthetic statin that inhibits the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. The ester form, this compound, is often used in research and pharmaceutical applications due to its unique properties and potential therapeutic benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin Isoamy Ester typically involves the esterification of Rosuvastatin with isoamyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The esterification reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Rosuvastatin Isoamy Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions include various derivatives of Rosuvastatin, such as alcohols, acids, and substituted esters. These derivatives are often studied for their potential pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Rosuvastatin Isoamy Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular cholesterol metabolism and its potential role in reducing oxidative stress.
Medicine: Investigated for its potential use in treating hypercholesterolemia and related cardiovascular diseases.
Industry: Used in the formulation of lipid-lowering drugs and as an intermediate in the synthesis of other pharmaceutical compounds
Wirkmechanismus
Rosuvastatin Isoamy Ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor of cholesterol. The reduction in cholesterol synthesis results in an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte membranes, increasing the clearance of LDL from the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin: Another potent statin used to lower cholesterol levels.
Simvastatin: A semi-synthetic derivative of lovastatin, used for similar purposes.
Pravastatin: Derived from compactin, used to lower cholesterol and prevent cardiovascular diseases
Uniqueness
Rosuvastatin Isoamy Ester is unique due to its high potency and specific molecular structure, which allows for better inhibition of the target enzyme and fewer side effects compared to other statins. Its ester form also provides improved pharmacokinetic properties, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C27H38FN3O6S |
|---|---|
Molekulargewicht |
551.7 g/mol |
IUPAC-Name |
3-methylbutyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+ |
InChI-Schlüssel |
OEDAIKXIOPRNBH-VAWYXSNFSA-N |
Isomerische SMILES |
CC(C)CCOC(=O)CC(CC(/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |
Kanonische SMILES |
CC(C)CCOC(=O)CC(CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,19-Trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-5-ol](/img/no-structure.png)

![N-(3-azidopropyl)-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B12320317.png)


![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)prop-2-enoic acid](/img/structure/B12320336.png)

![4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B12320340.png)

![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)


![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)
